molecular formula C33H28ClN3O2 B10865339 N-(biphenyl-2-yl)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxamide

N-(biphenyl-2-yl)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxamide

Cat. No.: B10865339
M. Wt: 534.0 g/mol
InChI Key: SHKZLWZAAWVXGH-UHFFFAOYSA-N
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Description

“N-(biphenyl-2-yl)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxamide” is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(biphenyl-2-yl)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aromatic aldehyde reacts with an amide in the presence of a base.

    Chlorination: Introduction of the chlorine atom at the 6-position of the quinoline ring can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with Biphenyl: The biphenyl group can be introduced through a Suzuki coupling reaction, using a palladium catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, involving formaldehyde, an amine, and a ketone.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the piperidine derivative with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting the oxo group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and quinoline rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes or receptors, modulating their activity. For example, they may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine.

    Piperidine Derivatives: Compounds like piperine and risperidone.

Uniqueness

The uniqueness of “N-(biphenyl-2-yl)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxamide” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other quinoline or piperidine derivatives.

Properties

Molecular Formula

C33H28ClN3O2

Molecular Weight

534.0 g/mol

IUPAC Name

1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-(2-phenylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C33H28ClN3O2/c34-25-17-18-29-27(20-25)30(23-12-5-2-6-13-23)31(33(39)36-29)37-19-9-14-24(21-37)32(38)35-28-16-8-7-15-26(28)22-10-3-1-4-11-22/h1-8,10-13,15-18,20,24H,9,14,19,21H2,(H,35,38)(H,36,39)

InChI Key

SHKZLWZAAWVXGH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5C6=CC=CC=C6

Origin of Product

United States

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